Stearonitrile
Overview
Description
Stearonitrile, also known as Octadecanenitrile, is an organic compound with the molecular formula C18H35N . It is also referred to as Heptadecyl cyanide .
Synthesis Analysis
This compound is prepared by redehydration of ammonium stearic acid (octanoic acid) soap dehydration amide . A detailed procedure for the qualitative and quantitative analytical control of the production of N-Octadecyl-1,3-Diaminopropane from stearic acid by the nitrile method has been developed .Molecular Structure Analysis
This compound contains a total of 53 bonds. There are 18 non-H bonds, 1 multiple bond, 15 rotatable bonds, 1 triple bond, and 1 nitrile (aliphatic) .Chemical Reactions Analysis
The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction . In all cases, the reaction chosen for the analysis must be fast, complete, and specific .Physical and Chemical Properties Analysis
This compound has a molecular weight of 265.48 g/mol . It has a density of 0.818 g/mL at 25°C (lit.), a melting point of 38-40°C (lit.), and a boiling point of 274°C at 100mm Hg (lit.) .Scientific Research Applications
Phase Behavior Studies : Stearonitrile has been investigated for its phase behavior in mixtures with stearic acid. Research by Teixeira, Gonçalves da Silva, & Fernandes (2006) explored the solid-liquid phase behavior and formation of mixed monolayers at the air-water interface. Their findings contribute to understanding the miscibility and thermodynamic properties of such mixtures.
Langmuir-Blodgett Film Architecture : In a study by Johansson & Leach (2006), the architecture of Langmuir-Blodgett films composed of this compound and ferric stearate was analyzed. Their work provided insights into the structural differences of monolayer films, depending on their composition.
Therapeutic Target in Cancer Research : Stearoyl-CoA Desaturase 1, related to this compound, has been identified as a potential molecular target in clear cell renal cell carcinoma. The research by von Roemeling et al. (2013) examined its role in tumor cell growth and viability, suggesting new avenues for cancer therapy.
Friction Modifier Applications : Zhang et al. (2020) studied the application of molecules with cyclic head groups containing free radicals, like this compound, as organic friction modifiers. Their work, available in the Journal of Advanced Mechanical Design, Systems, and Manufacturing, showed the potential of this compound in enhancing lubrication performance.
Copper Corrosion Inhibition : The use of fatty acid-based amidine, synthesized through this compound, as a corrosion inhibitor for copper was examined by Mas’ud et al. (2020). Their findings suggested that this compound-derived compounds could be effective in protecting copper against corrosion.
Lipid Membrane Studies : Research into the behavior of dipalmitoylphosphatidylcholine (DPPC) mixed with this compound at the air-water interface was conducted by Romão & Gonçalves da Silva (2004). Their study contributed to the understanding of membrane morphology and miscibility in lipid mixtures.
Mechanism of Action
Target of Action
Stearonitrile, also known as Octadecanenitrile, is a fatty nitrile obtained by the formal condensation of stearic (octadecanoic) acid with ammonia It’s known that nitrile-containing pharmaceuticals have been approved for the management of a broad range of clinical conditions . The incorporation of a nitrile group into lead compounds can enhance binding affinity to the target .
Mode of Action
Nitrile-containing pharmaceuticals are known to interact with their targets, leading to enhanced binding affinity, improved pharmacokinetic profile of parent drugs, and reduced drug resistance .
Biochemical Pathways
It’s known that nitrile-containing compounds can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of a nitrile group in pharmaceuticals is known to improve the pharmacokinetic profile of parent drugs .
Result of Action
The presence of a nitrile group in pharmaceuticals can lead to enhanced binding affinity to the target, which could result in more effective therapeutic outcomes .
Action Environment
It’s known that the solid-liquid phase behavior of stearic acid (sa) and this compound (sn) in binary mixtures has been investigated . This suggests that the physical environment could potentially influence the action of this compound.
Safety and Hazards
Future Directions
While there isn’t specific information available on the future directions of Stearonitrile, it’s worth noting that the nitrile group is an important functional group widely found in both pharmaceutical agents and natural products . More than 30 nitrile-containing pharmaceuticals have been approved by the FDA for the management of a broad range of clinical conditions in the last few decades . Incorporation of a nitrile group into lead compounds has gradually become a promising strategy in rational drug design .
Properties
IUPAC Name |
octadecanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSBIGNQEIPSCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027280 | |
Record name | Octadecanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027280 | |
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Molecular Weight |
265.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [MSDSonline] | |
Record name | Octadecanenitrile | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecanonitrile | |
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Boiling Point |
362 °C @ 760 MM HG | |
Record name | OCTADECANONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5735 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; SOL IN ALCOHOL; VERY SOL IN ETHER, ACETONE & CHLOROFORM | |
Record name | OCTADECANONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5735 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8325 @ 20 °C/4 °C | |
Record name | OCTADECANONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5735 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
638-65-3 | |
Record name | Octadecanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Octadecanonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638653 | |
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Record name | Stearonitrile | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5541 | |
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Record name | Octadecanenitrile | |
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Record name | Octadecanenitrile | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4027280 | |
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Record name | Stearonitrile | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.315 | |
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Record name | OCTADECANONITRILE | |
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Record name | OCTADECANONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5735 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
41 °C | |
Record name | OCTADECANONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5735 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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